Product packaging for 3-Chloro-6-(trifluoromethyl)picolinamide(Cat. No.:CAS No. 1279815-47-2)

3-Chloro-6-(trifluoromethyl)picolinamide

Cat. No.: B3229119
CAS No.: 1279815-47-2
M. Wt: 224.57 g/mol
InChI Key: QYNZPTWMUAMLJJ-UHFFFAOYSA-N
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Description

Contextualization of the Picolinamide (B142947) Chemical Class in Advanced Chemical Sciences

Picolinamide, also known as 2-pyridinecarboxamide, is an organic compound derived from picolinic acid. nih.govnist.gov It consists of a pyridine (B92270) ring with a carboxamide group attached at the second position. smolecule.com This structural motif serves as a fundamental building block in the synthesis of more complex molecules across various scientific disciplines. smolecule.com In medicinal chemistry, the picolinamide core is a versatile scaffold used by researchers to design and synthesize new therapeutic agents. smolecule.com Its ability to be chemically modified allows for the fine-tuning of a molecule's properties, such as absorption, metabolism, and interaction with biological targets. smolecule.com The pyridine nitrogen and the amide group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition processes. The broader class of trifluoromethylpyridine derivatives, to which 3-Chloro-6-(trifluoromethyl)picolinamide belongs, has been extensively explored, leading to the development of numerous active ingredients in the agrochemical and pharmaceutical industries. nih.govresearchoutreach.org

Significance of Trifluoromethyl and Chloro Substituents in Molecular Design

The incorporation of trifluoromethyl (-CF₃) and chloro (-Cl) groups into organic molecules is a well-established strategy in molecular design, particularly in the development of pharmaceuticals and agrochemicals. researchoutreach.orgmdpi.com

The trifluoromethyl group is highly valued for several reasons:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation and thereby increasing the molecule's stability in biological systems. mdpi.com

Lipophilicity : The -CF₃ group significantly enhances the lipophilicity (fat-solubility) of a compound, which can improve its ability to cross biological membranes. mdpi.comresearchgate.net

Electron-Withdrawing Nature : As a strong electron-withdrawing group, the -CF₃ moiety can profoundly influence the electronic properties of the aromatic ring to which it is attached. mdpi.comresearchgate.net This can enhance binding interactions with biological targets, such as enzymes or receptors. mdpi.comacs.org

Bioisosterism : The trifluoromethyl group is sometimes used as a bioisostere for a chlorine atom, given their comparable steric demands. mdpi.com

The chloro substituent also plays a crucial role:

Electronic Effects : Like the -CF₃ group, the chlorine atom is electron-withdrawing, altering the electron distribution of the molecule and influencing its reactivity and intermolecular interactions.

Steric Influence : The size of the chlorine atom can affect the conformation of the molecule and how it fits into a target's binding site. rsc.org The presence of a bulky chloro substituent can aid in the better stacking of molecules. rsc.org

Modulation of Properties : The strategic placement of chlorine atoms can be used to fine-tune a molecule's polarity and polarizability, which in turn affects properties like hydrogen bonding strength. rsc.org

The combination of these two substituents on the picolinamide framework in this compound results in a molecule with enhanced stability and specific electronic properties, making it a compound of significant interest for further investigation.

Overview of Research Trajectories for this compound

Research involving this compound and related structures primarily focuses on their synthesis and potential applications as key intermediates in the creation of biologically active compounds. The trifluoromethylpyridine structural motif is a cornerstone in many modern agrochemicals, including herbicides and insecticides, as well as in pharmaceuticals. nih.govrsc.org

Studies have demonstrated that compounds containing the trifluoromethylpyridine core exhibit a range of biological activities. rsc.org For instance, various trifluoromethylpyridine amide derivatives have been synthesized and evaluated for their antibacterial and insecticidal properties. rsc.org The development of insecticides like Sulfoxaflor, which is based on a 6-(trifluoromethyl)pyridine structure, highlights the commercial and scientific importance of this class of compounds. researchoutreach.org

Given the established utility of the trifluoromethylpyridine scaffold, research on this compound is likely directed towards its use as a precursor for novel, more complex molecules. Synthetic chemists may explore its reactivity to introduce further functional groups, aiming to generate libraries of new compounds for biological screening. The specific arrangement of the chloro and trifluoromethyl groups on this picolinamide derivative provides a unique starting point for creating molecules with potentially enhanced efficacy or novel modes of action in agricultural or medicinal contexts.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1279815-47-2 bldpharm.comguidechem.com
Molecular Formula C₇H₄ClF₃N₂O bldpharm.com
Molecular Weight 224.57 g/mol bldpharm.com
IUPAC Name 3-chloro-6-(trifluoromethyl)pyridine-2-carboxamide

Table 2: Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Picolinamide1452-77-3 nih.govnist.govsmolecule.comnist.govC₆H₆N₂O nih.govnist.govsmolecule.comnist.govchemeo.com122.12 smolecule.com
3-Chloro-6-(trifluoromethyl)picolinic acid760147-01-1 nih.govC₇H₃ClF₃NO₂ nih.gov225.55 nih.gov
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine72537-17-8 sigmaaldrich.comC₆H₂ClF₄N sigmaaldrich.com199.53 sigmaaldrich.com
3-Chloro-5-(trifluoromethyl)pyridine85148-26-1 sigmaaldrich.comC₆H₃ClF₃N sigmaaldrich.com181.54 sigmaaldrich.com
3-Chloro-6-(trifluoromethyl)picolinaldehyde1060810-27-6 C₇H₃ClF₃NO uni.lu209.55

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClF3N2O B3229119 3-Chloro-6-(trifluoromethyl)picolinamide CAS No. 1279815-47-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-(trifluoromethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O/c8-3-1-2-4(7(9,10)11)13-5(3)6(12)14/h1-2H,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNZPTWMUAMLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501221179
Record name 2-Pyridinecarboxamide, 3-chloro-6-(trifluoromethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279815-47-2
Record name 2-Pyridinecarboxamide, 3-chloro-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1279815-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxamide, 3-chloro-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Design Principles and Structure Activity Relationship Sar Methodologies for 3 Chloro 6 Trifluoromethyl Picolinamide Analogs

Methodologies for Investigating the Impact of Structural Modifications on Molecular Interactions

The investigation into how structural changes in analogs of 3-Chloro-6-(trifluoromethyl)picolinamide affect molecular interactions employs a variety of biophysical and biochemical techniques. These methodologies are crucial for elucidating the binding modes and affinities of these compounds with their biological targets.

Biophysical techniques are then used to characterize the binding of these analogs to the target protein. Surface Plasmon Resonance (SPR) is a powerful tool for measuring the kinetics and affinity of binding in real-time. This technique was utilized in the study of N,N-arylalkyl-picolinamide derivatives targeting the RNA-binding protein HuR to select promising fragments for further development. nih.gov

Another valuable technique is Saturation Transfer Difference (STD) NMR spectroscopy . STD NMR helps to identify which parts of a ligand are in close contact with the protein, providing detailed information about the binding epitope. This method was also applied in the investigation of picolinamide (B142947) derivatives interacting with the HuR protein. nih.gov

Furthermore, X-ray crystallography of a ligand-target complex provides the most detailed atomic-level picture of the interaction. For example, the co-crystal structure of a benzamide (B126)/picolinamide compound with its target, the lipid-transfer protein Sec14p, confirmed the binding in the lipid-binding pocket and helped to rationalize the observed SAR and resistance-conferring mutations. frontiersin.org

Finally, fluorescence polarization (FP) assays can be employed to measure the ability of the designed compounds to displace a fluorescently labeled probe from the target's binding site, thus quantifying their binding affinity and inhibitory potential. nih.gov

Role of the Trifluoromethyl Group in Modulating Molecular Lipophilicity and Bioavailability Research

The trifluoromethyl (-CF3) group is a critical substituent in medicinal chemistry and agrochemistry due to its profound effects on a molecule's physicochemical properties. Its incorporation into the this compound scaffold is a deliberate design choice to modulate lipophilicity and bioavailability.

In the design of novel trifluoromethyl pyrimidine (B1678525) derivatives, the presence of the -CF3 group was integral to their observed biological activities, which included antifungal, insecticidal, and anticancer effects. nih.gov The high electronegativity of the fluorine atoms in the -CF3 group can also lead to favorable interactions with biological targets, such as enhanced hydrogen bonding or electrostatic interactions, further contributing to binding affinity.

The metabolic stability of the C-F bond is another key advantage. The -CF3 group is generally resistant to metabolic degradation, which can increase the half-life of the compound in vivo, leading to a more durable therapeutic or biological effect.

Influence of Chloro and Amide Functionalities on Molecular Recognition and Target Binding Studies

The chloro and amide functionalities in this compound are essential for molecular recognition and binding to target proteins.

The picolinamide moiety is crucial for establishing key interactions with the target. The amide group itself is a classic hydrogen bond donor (N-H) and acceptor (C=O), allowing it to form strong and directional hydrogen bonds with amino acid residues in the protein's active site. These hydrogen bonds are often critical for anchoring the ligand in the correct orientation for optimal binding. For instance, in a study of picolinamide antibacterials, the introduction of the picolinamide core led to a remarkable increase in potency and selectivity against C. difficile. nih.gov

Moreover, the nitrogen atom in the pyridine (B92270) ring of the picolinamide scaffold can also act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein. The combination of the amide and the pyridine nitrogen creates a bidentate chelation motif that can be particularly effective in coordinating with metal ions in metalloenzymes or forming multiple points of contact within a binding pocket.

Computational and In Silico Approaches to this compound Derivative Design

Computational methods are indispensable tools in modern drug and pesticide discovery, enabling the rapid and cost-effective design and evaluation of new chemical entities. For derivatives of this compound, these in silico approaches guide the synthesis of the most promising candidates.

When the three-dimensional structure of a biological target is known, structure-based virtual screening (SBVS) can be employed to identify potential new ligands. This process involves docking large libraries of virtual compounds into the binding site of the target protein and scoring their putative binding affinities.

The general workflow for SBVS is as follows:

Target Preparation: The 3D structure of the target protein, obtained from X-ray crystallography or NMR, is prepared for docking. This includes adding hydrogen atoms, assigning protonation states, and defining the binding site.

Ligand Library Preparation: A library of compounds, which can be commercially available or virtually enumerated analogs of this compound, is prepared by generating 3D conformations for each molecule.

Molecular Docking: A docking program is used to place each ligand into the protein's binding site in various possible orientations and conformations.

Scoring and Ranking: A scoring function is applied to estimate the binding affinity for each docked pose, and the compounds are ranked based on their scores.

Post-processing and Selection: The top-ranked compounds are visually inspected for favorable interactions with the target and filtered based on physicochemical properties to select a subset for experimental testing.

For example, molecular docking was used to analyze the interaction of novel picolinic acid herbicides with their target protein, AFB5, providing insights into their binding mode. nih.gov

In the absence of a known target structure, ligand-based pharmacophore modeling can be used. This method relies on a set of known active molecules to derive a 3D model that encapsulates the essential steric and electronic features required for biological activity. uni.lusigmaaldrich.com

The process typically involves:

Training Set Selection: A diverse set of molecules with known biological activities against the target of interest is selected.

Conformational Analysis: The conformational space of each molecule in the training set is explored to identify low-energy conformations.

Pharmacophore Feature Identification: Common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups, are identified.

Model Generation and Validation: The identified features are spatially arranged to create a pharmacophore model. The model is then validated by its ability to distinguish active from inactive compounds in a test set.

This validated pharmacophore can then be used as a 3D query to screen large compound databases to find novel scaffolds that match the pharmacophore and are therefore likely to be active.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. mst.dk For analogs of this compound, a QSAR model can predict the activity of newly designed compounds before they are synthesized.

The development of a QSAR model involves several steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined activities (e.g., IC50 values) is compiled. This data is then divided into a training set to build the model and a test set to validate it.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal validation (e.g., leave-one-out cross-validation) and external validation with the test set.

A study on picolinic acid herbicides successfully constructed a 3D-QSAR model using the Comparative Molecular Field Analysis (CoMFA) strategy. nih.gov The model, which had a cross-validated correlation coefficient (q²) and a non-cross-validated correlation coefficient (r²), was used to guide further synthesis. The steric and electrostatic fields generated by the CoMFA model provide a visual representation of where bulky or charged groups would be favorable or unfavorable for activity, thus guiding the design of more potent analogs.

Data Tables

Below are examples of data tables that could be generated from research on picolinamide analogs.

Table 1: Sample Structure-Activity Relationship Data for Picolinic Acid Herbicide Analogs This table illustrates how inhibitory concentration (IC50) values can be tabulated against structural variations in a series of analogs.

Compound IDR1 GroupR2 GroupIC50 (µM) vs. A. thaliana
V-1HH1.25
V-22-FH0.88
V-33-FH0.76
V-44-FH0.54
V-74-Cl3-Cl0.09
V-84-BrH0.61
Picloram--2.13
Data derived from a study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids. nih.gov

Table 2: Sample Parameters from a 3D-QSAR (CoMFA) Model for Picolinic Acid Herbicides This table shows typical statistical parameters used to validate a QSAR model.

ParameterValueDescription
q² (Cross-validated r²)0.872Indicates good internal predictive ability of the model.
r² (Non-cross-validated r²)0.999Indicates a strong correlation between predicted and observed activities for the training set.
Optimum Number of Components10The number of latent variables that gives the best predictive performance.
Steric Field Contribution52.3%The percentage of the variance in activity explained by steric factors.
Electrostatic Field Contribution47.7%The percentage of the variance in activity explained by electrostatic factors.
Data derived from a study on 2-(aryloxyacetyl)cyclohexane-1,3-diones derivatives, illustrating typical QSAR parameters. frontiersin.org

Mechanistic Investigations of 3 Chloro 6 Trifluoromethyl Picolinamide at the Molecular and Cellular Level

Elucidation of Molecular Target Interactions and Binding Modes

Understanding how 3-Chloro-6-(trifluoromethyl)picolinamide interacts with specific proteins is fundamental to deciphering its mechanism of action. This involves identifying its molecular targets and characterizing the nature of these interactions.

Enzyme Inhibition Mechanisms (e.g., Cytochrome bc1 Complex, Acetylcholinesterase)

Picolinamide (B142947) derivatives have been identified as inhibitors of various enzymes. While direct studies on this compound are limited, research on structurally related compounds provides significant insights.

Cytochrome bc1 Complex: The mitochondrial cytochrome bc1 complex (also known as complex III) is a critical component of the electron transport chain and a validated target for fungicides and certain drugs. mdpi.comnih.gov A study on a related picolinamide, N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide, identified it as a novel inhibitor of the cytochrome bc1 complex. nih.gov Computational simulations suggest that this compound binds to the Qo site of the complex. nih.gov Inhibition of this complex disrupts ATP synthesis, which can lead to cell death. nih.gov The development of resistance to existing inhibitors of the cytochrome bc1 complex necessitates the discovery of new chemical scaffolds, such as picolinamides, that can effectively target this enzyme. nih.govnih.gov

Acetylcholinesterase: Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov While direct inhibition of AChE by this compound has not been extensively documented in the available literature, various compounds are known to inhibit this enzyme. nih.govnih.gov The active site of AChE presents opportunities for the binding of small molecule inhibitors. nih.gov

Other Enzymes: Picolinamides have also been shown to target other enzymes. For instance, picolinamide itself is a potent inhibitor of the nuclear enzyme poly (ADP-ribose) synthetase. Additionally, chemogenomic profiling has identified Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in yeast, as a key target for certain antifungal picolinamide and benzamide (B126) compounds. nih.gov

Receptor Binding Profiling (e.g., mGluR4, Kinase Targets)

To understand the broader pharmacological profile of a compound, it is essential to screen it against a panel of receptors and kinases to identify potential on-target and off-target interactions.

Metabotropic Glutamate (B1630785) Receptors (mGluRs): The metabotropic glutamate receptors are a family of G-protein-coupled receptors that play a role in modulating synaptic transmission. nih.gov There are eight subtypes of mGluRs, divided into three groups. While various ligands have been developed for these receptors, specific binding data for this compound at mGluR4 or other subtypes is not prominently available in the reviewed literature.

Kinase Targets: Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and they are common targets for drug discovery. nih.gov A comprehensive kinase profiling of a compound involves testing its activity against a large panel of kinases. For example, the kinase profile of the drug fostamatinib's active metabolite, R406, was determined against a panel of over 300 kinases, revealing its activity at therapeutically relevant concentrations against numerous kinases. nih.gov Such a broad profiling approach for this compound would be necessary to determine its kinase selectivity and potential targets.

Interactive Data Table: Example of Kinase Inhibitor Profiling This table illustrates the type of data generated from a kinase profiling study, using publicly available data for the example compound R406.

Kinase TargetIC50 (nM)
SYK41
FLT320
LYN30
KDR (VEGFR2)300
c-SRC>1000

Note: This data is for the compound R406 and is provided as an illustrative example of kinase profiling data.

Protein-Ligand Interaction Studies Using this compound as a Biochemical Probe

Biochemical probes are essential tools for identifying and validating protein-ligand interactions. This compound, if appropriately modified, could serve as such a probe.

Methodologies for Studying Protein-Ligand Interactions:

Solution NMR Spectroscopy: Techniques like chemical shift perturbation (CSP) using 1H-15N HSQC NMR experiments can map the binding site of a ligand on a protein and determine binding affinities. nih.govresearchgate.net The presence of a fluorine atom in this compound makes 19F NMR a potentially powerful tool for studying its interactions, as fluorine can be a sensitive probe of the local chemical environment. nih.gov

Activity-Based Protein Profiling (ABPP): This chemical proteomic strategy uses reactive chemical probes to covalently label the active sites of enzymes. acs.org A modified version of this compound could potentially be designed as an activity-based probe to identify its cellular targets.

In Situ Pulldown Assays: This method allows for the capture of protein-ligand complexes directly from a cellular context, which can help in the discovery of endogenous ligands and their protein targets. youtube.com

Modulation of Cellular Biochemical Pathways by this compound

The interaction of a compound with its molecular targets ultimately leads to the modulation of various cellular biochemical pathways. While specific studies detailing the global effects of this compound on cellular pathways are not widely available, the inhibition of key enzymes like the cytochrome bc1 complex would be expected to have profound effects on cellular metabolism and energy production. Disruption of the electron transport chain would lead to decreased ATP synthesis, increased production of reactive oxygen species (ROS), and potentially trigger downstream signaling cascades related to cellular stress and apoptosis.

Advanced Approaches for Target Identification and Validation in Picolinamide Research

Identifying the specific cellular targets of a novel compound is a critical step in understanding its mechanism of action. Several advanced techniques are employed for this purpose.

Chemogenomic Profiling: This approach uses collections of mutant yeast strains to identify genes that, when mutated, confer sensitivity or resistance to a compound. This method was successfully used to identify Sec14p as the target of antifungal picolinamides. nih.gov

Affinity-Based Target Identification: This involves using a modified version of the compound (an affinity probe) to "pull down" its binding partners from a cell lysate. mdpi.com

Covalent Ligand Discovery and Chemoproteomics: This technique uses reactive small molecules to covalently bind to proteins, allowing for their identification via mass spectrometry. youtube.com

Interactive Data Table: Target Identification Methods

MethodPrincipleExample Application in Picolinamide Research
Chemogenomic ProfilingIdentifies gene mutations that alter sensitivity to a compound.Identification of Sec14p as the target of antifungal picolinamides. nih.gov
Affinity ChromatographyUses an immobilized ligand to capture its binding partners from a cell lysate.General approach for identifying protein targets of small molecules. mdpi.com
In Situ Pulldown AssaysCaptures protein-metabolite complexes directly within the cellular environment.A powerful method for systematic exploration of protein-metabolite interactions. youtube.com
Activity-Based Protein Profiling (ABPP)Employs reactive probes to covalently label active enzyme sites for identification.Used to profile the reactivity of cysteines in the proteome. acs.org

Molecular-Level Insights into Cellular Responses (e.g., Apoptosis Induction Mechanisms, without discussing clinical outcomes)

The modulation of cellular pathways by a compound can lead to various cellular responses, including programmed cell death, or apoptosis. The inhibition of essential enzymes like the cytochrome bc1 complex can be a potent trigger for apoptosis. The resulting mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential and increased ROS production, can activate the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which then leads to the activation of a cascade of caspases, the executioner enzymes of apoptosis.

Computational and Theoretical Chemistry Studies on 3 Chloro 6 Trifluoromethyl Picolinamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which solve the Schrödinger equation for a given system, can provide deep insights into electron distribution, molecular orbital energies, and the relative stabilities of different molecular arrangements.

Density Functional Theory (DFT) Applications in Conformational Analysis

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 3-Chloro-6-(trifluoromethyl)picolinamide, DFT would be the primary tool for exploring its conformational landscape. The key dihedral angles, particularly around the amide group and its orientation relative to the pyridine (B92270) ring, would be systematically varied to locate all low-energy conformers.

A typical DFT study on this compound would involve:

Method Selection: Choosing an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) to accurately model the electronic structure, including the effects of the electron-withdrawing trifluoromethyl and chloro groups.

Geometry Optimization: Calculating the minimum energy structure for each potential conformer.

Energy Analysis: Determining the relative energies of the conformers to identify the most stable structures and the energy barriers between them.

The results of such an analysis would be crucial for understanding which shapes the molecule is likely to adopt, a key factor in its interaction with biological targets.

Ab Initio and Semi-Empirical Methods for Molecular Property Prediction

While DFT is highly popular, other quantum mechanical methods also offer valuable insights.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. While computationally more expensive than DFT, they can provide benchmark-quality data for electronic properties, such as ionization potentials and electron affinities. For a molecule of this size, high-level ab initio calculations would likely be reserved for refining the energies of a few key conformers identified by DFT.

Semi-Empirical Methods: Methods like AM1 or PM7 are much faster than DFT or ab initio calculations because they use parameters derived from experimental data. While less accurate, they can be useful for initial, rapid screening of a large number of conformers or for handling very large molecular systems, though they would not be the final word on the properties of this compound.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Ligand-Target Dynamics

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations provide a view of how a molecule behaves over time. An MD simulation of this compound would involve:

Force Field Parameterization: Developing or validating a force field (a set of equations and parameters that describe the potential energy of the system) that accurately represents the intramolecular and intermolecular interactions of the compound. This is a critical step, especially for the trifluoromethyl group.

System Setup: Placing the molecule in a simulated environment, typically a box of solvent molecules (e.g., water), to mimic physiological conditions.

Simulation: Solving Newton's equations of motion for every atom in the system over a period of time, typically nanoseconds to microseconds.

The resulting trajectory would reveal the flexibility of the picolinamide (B142947), the rotation of the trifluoromethyl group, and how the molecule interacts with its solvent environment. If a protein target were known, MD simulations of the ligand-protein complex would be invaluable for understanding the dynamics of their interaction.

Binding Free Energy Calculations in Ligand-Protein Systems

A primary goal of computational chemistry in drug discovery is the prediction of how tightly a ligand will bind to its protein target. The binding free energy (ΔG_bind) is the key thermodynamic quantity that describes this affinity. While no such studies have been published for this compound, several methods could be employed:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are popular end-state methods that calculate the binding free energy by combining the molecular mechanics energies from an MD simulation with a continuum solvation model.

Thermodynamic Integration (TI) and Free Energy Perturbation (FEP): These are more rigorous and computationally expensive methods that calculate the free energy difference between two states by gradually "alchemically" transforming the ligand into another molecule or into nothing.

These calculations would provide a quantitative estimate of the binding affinity, which is essential for prioritizing compounds in a drug design pipeline.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods can predict various types of spectra, which can be used to validate experimental results or to help in the interpretation of complex spectral data.

Vibrational Spectroscopy Simulations (IR, Raman)

DFT calculations are routinely used to predict the infrared (IR) and Raman spectra of molecules. For this compound, this would involve:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory.

Spectral Analysis: The calculated vibrational frequencies and their corresponding intensities are used to generate a theoretical spectrum.

Key vibrational modes that would be of interest include the C=O stretch of the amide, the N-H stretches, and the vibrations associated with the trifluoromethyl and chloro-substituted pyridine ring. Comparing the simulated spectrum to an experimental one can help confirm the structure and conformational state of the molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can predict the NMR chemical shifts of a molecule with a high degree of accuracy. The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F). These shielding tensors are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

A comprehensive search of scientific literature did not yield specific studies detailing the theoretical prediction of NMR chemical shifts for this compound. Therefore, a data table of predicted chemical shifts cannot be provided at this time.

Analysis of Frontier Molecular Orbitals (FMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, an FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would reveal the most likely sites for nucleophilic and electrophilic attack, providing a theoretical basis for understanding its reaction mechanisms.

Despite the utility of this analysis, specific research detailing the FMO properties for this compound was not found in the reviewed literature.

Table 1: Frontier Molecular Orbital (FMO) Parameters

ParameterValue
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
HOMO-LUMO Gap (eV)Data not available

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its intermolecular interaction sites. An MEP map is generated by calculating the electrostatic potential at the surface of a molecule, which is determined by the molecule's electron density and nuclei. The potential is color-coded to indicate different charge regions: typically, red indicates negative potential (electron-rich areas, prone to electrophilic attack), and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would highlight the electron-rich regions, such as around the oxygen and nitrogen atoms of the picolinamide group, and the electron-poor regions. This visual representation is crucial for predicting non-covalent interactions, such as hydrogen bonding, and for understanding how the molecule might interact with biological targets or other reagents.

A literature search did not uncover any studies that have published an MEP map or related data for this compound.

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and hyperpolarizabilities (β, γ). These properties describe how the molecule's dipole moment changes in the presence of an external electric field. Significant NLO responses are often found in molecules with strong electron donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer.

A computational study of this compound would involve calculating these NLO parameters. The results would indicate whether this compound has the potential to be a useful NLO material. Key calculated values would include the dipole moment (μ), the average polarizability (⟨α⟩), and the first hyperpolarizability (β₀).

No specific computational studies on the NLO properties of this compound were identified in the available scientific literature.

Table 2: Predicted Non-Linear Optical (NLO) Properties

ParameterValue
Dipole Moment (μ) in DebyeData not available
Average Polarizability (⟨α⟩) in esuData not available
First Hyperpolarizability (β₀) in esuData not available

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Chloro 6 Trifluoromethyl Picolinamide

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of 3-Chloro-6-(trifluoromethyl)picolinamide. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the confident determination of a unique molecular formula.

For this compound, with a molecular formula of C₇H₄ClF₃N₂O, the expected monoisotopic mass can be calculated with high precision. HRMS analysis, often using techniques like electrospray ionization (ESI), would yield an observed mass that closely matches this theoretical value, thereby confirming the elemental composition and ruling out other potential isobaric interferences.

Table 1: Theoretical and Observed Mass Data for this compound

ParameterValue
Molecular FormulaC₇H₄ClF₃N₂O
Theoretical Monoisotopic Mass224.0019 g/mol
Observed Mass (Example)224.0021 g/mol
Mass Accuracy (Example)< 5 ppm

This table presents example data that would be expected from HRMS analysis.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of each atom.

Two-dimensional (2D) NMR experiments are essential for assigning the specific proton (¹H) and carbon (¹³C) signals in the complex structure of this compound.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this molecule, COSY would show correlations between the protons on the pyridine (B92270) ring, helping to establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon atom that is attached to a proton.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

Atom¹H Chemical Shift (ppm, Example)¹³C Chemical Shift (ppm, Example)Key HMBC Correlations
H-47.8-8.0-C-2, C-5, C-6
H-57.6-7.8-C-3, C-4, C-6
C-2-165-168H-4
C-3-135-138H-4, H-5
C-4-125-128H-5
C-5-120-123H-4
C-6-148-151 (q)H-4, H-5
CF₃-120-123 (q)-
C=O-168-172-

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. 'q' denotes a quartet splitting pattern due to coupling with fluorine.

Fluorine-19 (¹⁹F) NMR is a highly sensitive and specific technique for analyzing the trifluoromethyl (-CF₃) group. wikipedia.org Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides a strong NMR signal. wikipedia.org The chemical shift of the -CF₃ group in the ¹⁹F NMR spectrum is highly indicative of its electronic environment. icpms.cz For this compound, the ¹⁹F NMR spectrum would show a singlet, as there are no adjacent fluorine or proton atoms to cause splitting. The chemical shift would be in the typical range for a -CF₃ group attached to an aromatic ring. wikipedia.org

Table 3: Expected ¹⁹F NMR Data for this compound

ParameterExpected Value
Chemical Shift (δ)-60 to -65 ppm (relative to CFCl₃)
MultiplicitySinglet

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org It is a primary tool for assessing the purity of this compound and for monitoring the progress of its synthesis. rsc.orguccore.org

In a typical LC-MS analysis, a sample is injected into an HPLC system, where it is separated from impurities and byproducts on a chromatographic column. fishersci.com The eluent from the column is then introduced into the mass spectrometer, which provides mass information for each separated component. This allows for the detection and quantification of even trace-level impurities. nih.govnih.gov The method can be optimized for fast and reliable separation, making it suitable for high-throughput screening during drug discovery and development. fishersci.com

For reaction monitoring, small aliquots of the reaction mixture can be taken at different time points and analyzed by LC-MS to determine the consumption of starting materials and the formation of the desired product.

Infrared (IR) Spectroscopy for Functional Group Identification (Methodological Focus)

Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in this compound. nih.gov The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different chemical bonds.

The analysis of the IR spectrum of this compound would focus on identifying the characteristic stretching and bending vibrations of the amide, trifluoromethyl, and chloro-substituted pyridine functionalities.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide (N-H)Stretching3400-3200 (two bands for primary amide)
Carbonyl (C=O)Stretching1680-1650
C-F (in CF₃)Stretching1350-1150 (strong, broad)
C-ClStretching800-600
Aromatic C=C and C=NStretching1600-1450

Data sourced from general IR spectroscopy correlation tables. instanano.comyoutube.com

Radiolabeling Techniques for Mechanistic Tracing and Imaging Probe Development

Radiolabeling of picolinamide (B142947) derivatives with positron-emitting isotopes like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) is a critical technique for in vivo studies, including mechanistic tracing and the development of probes for Positron Emission Tomography (PET) imaging. snmjournals.orgnih.govnih.govacs.orgacs.org

While specific radiolabeling of this compound is not widely documented, related picolinamide structures have been successfully labeled. nih.govnih.gov For instance, the introduction of ¹¹C is often achieved through the methylation of a suitable precursor with [¹¹C]CH₃I or [¹¹C]CH₃OTf. nih.govnih.govnih.gov This allows the synthesis of radiotracers for PET imaging, which can be used to study the distribution and binding of these molecules in living organisms. nih.govnih.gov Similarly, ¹⁸F can be introduced through nucleophilic substitution reactions on a precursor molecule. snmjournals.orgnih.govnih.gov These radiolabeled probes are invaluable for non-invasively studying biological processes and for the diagnosis of diseases like cancer. snmjournals.orgnih.govacs.orgacs.org

Research Applications and Investigational Domains of 3 Chloro 6 Trifluoromethyl Picolinamide

Applications in Agrochemical Research and Development

The structural backbone of 3-Chloro-6-(trifluoromethyl)picolinamide is found in several commercially significant agrochemicals, highlighting its importance in the development of crop protection agents. Research in this area primarily focuses on its role as a key intermediate in the synthesis of herbicides and fungicides and the investigation of the biological activity of its derivatives.

Fundamental Mechanisms of Action Against Agricultural Pests and Pathogens

While direct studies on the fundamental mechanism of action of this compound itself are not extensively documented, the mechanisms of the final agrochemical products derived from it provide significant insights. The trifluoromethylpyridine moiety is a crucial component in a number of pesticides. nih.gov

For instance, the related compound Fluopicolide (B166169), a fungicide, has a known environmental transformation product, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, which is structurally very similar to the hydrolyzed form of this compound. The fungicidal action of compounds like fluopicolide involves the delocalization of spectrin-like proteins in oomycete fungi, a novel mode of action.

In the context of insecticides, derivatives of trifluoromethylpyridines have been shown to act as insect growth regulators. nih.gov For example, Chlorfluazuron, which contains a trifluoromethylpyridine ring, functions by inhibiting chitin (B13524) biosynthesis, a critical process in the larval stages of many insects. nih.gov This disruption of the insect's life cycle leads to mortality. Other insecticidal compounds containing a trifluoromethylpyridine moiety act on the nervous system. For instance, some are potent inhibitors of the nicotinic acetylcholine (B1216132) receptor (nAChR), leading to the disruption of neurotransmission in insects.

Exploration of Novel Target Sites in Agro-Pathogens

The exploration for novel target sites for agrochemicals is a continuous effort to combat the development of resistance in pests and pathogens. While specific research on novel target sites for this compound is not widely published, the broader class of picolinamide (B142947) and trifluoromethylpyridine derivatives is actively investigated for new biological activities.

The unique electronic properties conferred by the trifluoromethyl group can lead to novel interactions with biological targets. Research into trifluoromethyl-substituted pyrazole (B372694) derivatives, which share some structural similarities, has shown a broad range of inhibitory effects on bacteria, suggesting that they may act on targets that have a global effect on bacterial cell function. nih.gov This suggests that derivatives of this compound could also be explored for activity against novel targets in plant pathogenic bacteria.

Utility in Chemical Biology as a Synthetic Building Block and Reagent

The chemical structure of this compound makes it a valuable intermediate and building block in organic synthesis, particularly for the creation of more complex and biologically active molecules.

Precursor in the Synthesis of Complex Organic Molecules

This compound serves as a key precursor in the synthesis of various agrochemicals. Its structure provides a pre-functionalized pyridine (B92270) ring that can be further elaborated. The presence of the chloro and trifluoromethyl groups allows for a range of chemical transformations, including nucleophilic substitution and cross-coupling reactions.

A notable example is its use in the synthesis of the herbicide Halauxifen-methyl. Although the exact picolinamide is not directly used, the closely related 3-chloro-6-(trifluoromethyl)pyridine core is a central feature. The synthesis of such herbicides often involves cross-coupling reactions to introduce an aryl group at the 6-position of the pyridine ring.

The general synthetic utility of trifluoromethylpyridines is well-established, with these compounds serving as key intermediates for over 20 commercialized agrochemicals. nih.gov

Application in Organic Reaction Development

The reactivity of the pyridine ring in this compound, influenced by its substituents, makes it a subject of interest in the development of new synthetic methodologies. The chloro group can be a site for various coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds. The amide functionality can also be modified or used as a directing group in C-H activation reactions.

Mechanochemical methods are being explored for the synthesis of trifluoromethyl-substituted heterocycles, which could potentially be applied to the synthesis and derivatization of this compound. rsc.org

Role in Medicinal Chemistry Research and Discovery (Pre-clinical/Discovery Focus)

The picolinamide scaffold is a recognized pharmacophore in medicinal chemistry, and the introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule. While there is no specific preclinical data available for this compound itself, the broader class of trifluoromethyl-substituted picolinamides has been investigated for various therapeutic applications.

Picolinamide derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Studies have shown that the picolinamide structure can contribute to the inhibitory activity against AChE. nih.gov

Furthermore, picolinamide-based derivatives have been designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov The picolinamide moiety can form crucial hydrogen bonds with the target enzyme. nih.gov The trifluoromethyl group, known for its ability to increase metabolic stability and binding affinity, is a common feature in modern drug candidates.

The investigation of trifluoromethyl-substituted pyrazole derivatives has also yielded compounds with potent activity against antibiotic-resistant bacteria, with some showing low toxicity to human cells. nih.gov This highlights the potential of incorporating the trifluoromethyl group into heterocyclic scaffolds like picolinamide for the development of new antibacterial agents.

Design and Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. ed.ac.uk The development of small molecule kinase inhibitors is a major focus of modern medicinal chemistry. ed.ac.uk Derivatives incorporating the chloro-trifluoromethyl-phenyl or picolinamide moiety have been investigated for their potential to inhibit several key kinases.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Inhibition of the VEGFR-2 signaling pathway is a validated therapeutic strategy for disrupting tumor angiogenesis. nih.govrsc.org Several research endeavors have utilized scaffolds containing a chloro-trifluoromethylphenyl group to design potent VEGFR-2 inhibitors. nih.govnih.govresearchgate.net These inhibitors typically feature a urea (B33335) or a similar hydrogen-bonding moiety that interacts with key amino acid residues, such as Asp1044 and Glu883, in the DFG (Asp-Phe-Gly) motif of the kinase domain. rsc.orgnih.gov The chloro-trifluoromethylphenyl portion of the molecule generally occupies a hydrophobic region of the ATP-binding pocket. nih.gov

For instance, a series of furopyrimidine and thienopyrimidine derivatives were synthesized and evaluated for VEGFR-2 inhibition. nih.gov In this work, 4-Amino-N-(4-chloro-3-(trifluoromethyl)phenyl)benzamide was used as a key intermediate for creating potent inhibitors. nih.gov Another study reported on quinoline-3-carboxamide (B1254982) derivatives, where compounds featuring a 3-(trifluoromethyl)phenylureido group demonstrated significant VEGFR-2 inhibitory activity and antiproliferative effects against the HepG2 cancer cell line. nih.gov

Table 1: Examples of VEGFR-2 Inhibitors Incorporating a Chloro-Trifluoromethylphenyl Moiety

Compound ClassSpecific Derivative ExampleTargetPotency (IC₅₀)Source
Quinolone-3-carboxamide6-Chloro-4-oxo-N-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)-1,4-dihydroquinoline-3-carboxamide (10f)VEGFR-236 nM - 2.23 µM range for series nih.gov
Thieno[2,3-d]pyrimidineDerivative (21e) linked to 1-(3-chloro-4-methylphenyl)-3-phenyl ureaVEGFR-221 nM nih.gov
o-Amino-arylurea1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea (5a)KDR (VEGFR-2)0.0689 µM researchgate.net

Epidermal Growth Factor Receptor (EGFR) and MET Proto-Oncogene, Receptor Tyrosine Kinase (MET)

The development of inhibitors for other receptor tyrosine kinases like EGFR and c-Met is also a critical area of cancer research. nih.gov c-Met, in particular, is implicated in tumor invasion, metastasis, and the development of drug resistance. nih.gov Small-molecule c-Met inhibitors are often classified as Type I or Type II based on their binding mode within the ATP pocket. nih.gov While direct synthesis from this compound for EGFR or MET inhibition is not prominently featured in the provided research, the core trifluoromethylphenyl amide structure is a common element in many kinase inhibitor designs due to its favorable properties for binding within kinase active sites.

Phosphoinositide 3-kinase (PI3K)

The PI3K/AKT/mTOR pathway is frequently overactive in various cancers, making PI3K a key therapeutic target. nih.gov The development of PI3K inhibitors, such as the 2-aminothiazole (B372263) derivative alpelisib (B612111) (BYL719), is an active field of research. nih.govnih.gov A significant challenge in PI3K-targeted therapy is the emergence of resistance. nih.gov Research has shown that upregulation of Proviral Insertion site in Murine leukemia virus (PIM) kinases can confer resistance to PI3K inhibitors by maintaining the activation of downstream effectors independently of AKT. nih.gov This has spurred investigations into combined PI3K and PIM inhibition as a strategy to overcome resistance. nih.gov

Development of Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors

Mutations that increase the kinase activity of LRRK2 are the most common genetic cause of both familial and sporadic Parkinson's disease (PD). nih.govresearchgate.netnih.gov This has established LRRK2 as a high-priority target for the development of disease-modifying therapies. nih.govmichaeljfox.org Picolinamide-based scaffolds have been a starting point for optimization efforts to create potent, selective, and brain-penetrant LRRK2 inhibitors. nih.gov

Medicinal chemistry campaigns have explored how modifications to heterocyclic scaffolds impact LRRK2 inhibition. In one study designing pyrrolo[2,3-d]pyrimidine-based inhibitors, substitutions on an attached pyrazole ring were investigated. acs.org The introduction of a 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]amino group was not well tolerated in LRRK2 enzyme and cell-based assays but did lead to a favorable decrease in human microsomal clearance. acs.org Conversely, a 2-(3-Chloro-1-methyl-1H-pyrazol-4-yl)amino analogue showed a slight increase in activity for LRRK2. acs.org This was attributed to more favorable interactions of the 3-chloro substituent with the hinge region of the LRRK2 protein, though it also resulted in higher clearance and lower permeability. acs.org These findings highlight the critical role that chloro and trifluoromethyl substituents play in modulating the pharmacological properties of potential LRRK2-targeting therapeutics.

Table 2: Structure-Activity Relationship of Substituted Pyrrolo[2,3-d]pyrimidine Derivatives as LRRK2 Inhibitors

CompoundSubstitutionLRRK2 G2019S Lanthascreen cKi (nM)LRRK2 WT Lanthascreen cKi (nM)Key FindingSource
34 2-(3-Chloro-1-methyl-1H-pyrazol-4-yl)amino22Marginally increased LRRK2 activity, but also increased clearance. acs.org
35 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]amino100100Poorly tolerated by LRRK2 but reduced metabolic clearance. acs.org

Investigation as Acetylcholinesterase and Butyrylcholinesterase Inhibitors

Inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for treating the symptoms of Alzheimer's disease and other conditions characterized by a deficit in cholinergic neurotransmission. nih.govnih.gov This approach increases the concentration of the neurotransmitter acetylcholine in the synaptic cleft. nih.gov

Research into new cholinesterase inhibitors has explored a variety of chemical scaffolds, including salicylanilides and benzamides. nih.govresearchgate.net Analogues featuring a bis(trifluoromethyl)phenyl group have been designed and synthesized as dual inhibitors of both AChE and BuChE. nih.gov In one study, researchers started with a lead compound, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide, and synthesized twenty-two analogues to improve its potency. nih.gov The resulting derivatives showed moderate inhibition of both enzymes, with IC₅₀ values in the micromolar range. nih.gov Notably, the study found that N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide was the most effective inhibitor of both cholinesterases in the series. nih.gov This demonstrates that the trifluoromethylphenyl amide core is a viable pharmacophore for the design of cholinesterase inhibitors.

Research into Antimycobacterial Agents and Their Mechanisms

While trifluoromethyl-containing heterocyclic compounds have been investigated for a range of biological activities, including antifungal and insecticidal properties, the specific application of this compound or its direct derivatives as antimycobacterial agents is not extensively documented in the reviewed scientific literature.

Exploration of Picolinamide Derivatives as Antitumor Agents (Mechanism-based)

Picolinamide derivatives have been actively synthesized and investigated for their potential as antitumor agents. mdpi.comnih.gov These studies focus on understanding the mechanism of action at a cellular level, rather than clinical outcomes. A novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which can be synthesized from precursors like this compound, were evaluated against various human cancer cell lines. mdpi.com

These compounds demonstrated the ability to inhibit the proliferation of HepG2 (liver cancer) and HCT116 (colon cancer) cells at low micromolar concentrations. mdpi.com The mechanism of their antitumor activity was investigated further for the most potent compounds. It was found that these agents can suppress tumor progression by inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow. mdpi.com Furthermore, they were shown to induce apoptosis (programmed cell death) and necrosis in cancer cells. mdpi.com A molecular docking study of a related series of N-methyl-picolinamide-4-thiol derivatives suggested that their anticancer effects could be rationalized by stable interactions with Aurora-B kinase, an enzyme involved in cell division. nih.gov

Table 3: Antiproliferative Activity of Selected Picolinamide Derivatives

Compound SeriesCancer Cell Lines TestedActivity Range (IC₅₀)Postulated Mechanism of ActionSource
4-(4-formamidophenylamino)-N-methylpicolinamide derivativesHepG2, HCT116Low micromolarInhibition of angiogenesis, induction of apoptosis and necrosis mdpi.com
Quinoline derivativesHePG-2, HCT-116, MCF-7, PC3, Hela5.6-19.2 µg/mlVEGFR tyrosine kinase inhibition researchgate.net
N-Methyl-picolinamide-4-thiol derivativesA549, HCT116, MCF-7, HepG2Not specified in abstractInteraction with Aurora-B kinase nih.gov

Emerging Research Frontiers and Future Directions for 3 Chloro 6 Trifluoromethyl Picolinamide

Unexplored Molecular Targets and Pathways for Chemical Modulation

The picolinamide (B142947) scaffold is a versatile pharmacophore present in a variety of clinically relevant agents. rsc.orgresearchgate.net For 3-Chloro-6-(trifluoromethyl)picolinamide, a significant research frontier lies in the systematic exploration of novel molecular targets and biological pathways. While related compounds, such as 3-Chloro-5-(trifluoromethyl)picolinamide, have shown promise as fungicides in agriculture and as lead structures for pharmaceuticals, the full biological activity spectrum of the 6-trifluoromethyl isomer remains largely uncharted. smolecule.com

Future research could focus on screening this compound against a wide array of biological targets. The Illuminating the Druggable Genome (IDG) program highlights the vast number of understudied proteins that could serve as novel therapeutic targets. nih.gov High-throughput screening campaigns could reveal unexpected activities against kinases, G protein-coupled receptors (GPCRs), ion channels, or enzymes involved in metabolic pathways. nih.gov Given the known fungicidal properties of a related isomer, exploring its efficacy against a broader range of fungal pathogens and elucidating its mechanism of action are logical next steps. smolecule.com This could involve identifying specific enzymes or receptors in fungi that are inhibited by the compound. smolecule.com

Potential Research AreaDescriptionRationale
Broad-Spectrum Antifungal Activity Screening against a diverse panel of fungal pathogens relevant to agriculture and human health.The related 3-chloro-5-(trifluoromethyl)picolinamide shows fungicidal activity. smolecule.com
Oncology Targets Evaluation of cytotoxic effects against various cancer cell lines and identification of potential anticancer mechanisms.Pyridine-based scaffolds are present in numerous anticancer agents. rsc.org
Neurological Disorders Investigation of activity against targets implicated in neurodegenerative diseases, such as enzymes or receptors in the central nervous system.Picolinamide derivatives have been explored for their neurological effects.
Inflammatory Pathways Assessment of inhibitory activity against key enzymes and signaling proteins in inflammatory cascades.The pyridine (B92270) scaffold is a common feature in anti-inflammatory drugs.

Development of Advanced Synthetic Methodologies for Picolinamide Scaffold Diversification

The synthesis of substituted picolinamides can be challenging, particularly on an industrial scale where efficiency and cost-effectiveness are paramount. google.com Future research will likely focus on developing more advanced and versatile synthetic methodologies to create a diverse library of analogues based on the this compound scaffold.

Innovations in cross-coupling reactions, C-H activation, and late-stage functionalization are particularly relevant. These methods would allow for the rapid introduction of various substituents onto the pyridine ring, enabling a thorough investigation of structure-activity relationships (SAR). For instance, replacing the chloro group with other halogens, or introducing different functional groups at various positions on the pyridine ring, could significantly modulate the compound's biological activity. researchgate.net

Molybdenum-catalyzed asymmetric allylic alkylation is an example of an advanced synthetic method that has been applied to picolinamide ligands, demonstrating the potential for creating complex chiral molecules. acs.org The development of novel catalysts and reaction conditions will be crucial for accessing a wider range of structurally diverse picolinamides. google.com

Synthetic MethodologyPotential Application to Picolinamide ScaffoldAdvantages
Palladium-Catalyzed Cross-Coupling Introduction of aryl, alkyl, and other functional groups at the chloro-position.High efficiency and functional group tolerance.
C-H Activation/Functionalization Direct introduction of functional groups onto the pyridine ring without pre-functionalization.Increased atom economy and step efficiency.
Flow Chemistry Continuous synthesis of picolinamide derivatives for improved scalability and safety.Enhanced reaction control, improved safety, and potential for automation.
Photoredox Catalysis Mild and selective transformations on the picolinamide scaffold.Access to novel reaction pathways under mild conditions.

Integration of Artificial Intelligence and Machine Learning in Picolinamide Research

In the early stages, ML models can be trained on existing data from other picolinamide derivatives to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel analogues. mdpi.com This in silico screening can help prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. nih.gov

AI/ML ApplicationDescriptionPotential Impact
Predictive Modeling Using algorithms to predict biological activity, ADMET properties, and potential off-target effects.Prioritization of high-potential analogues for synthesis and testing. mdpi.com
Retrosynthesis Planning AI-powered tools to design novel and efficient synthetic routes.Discovery of more economical and sustainable synthetic pathways. digitellinc.com
Reaction Optimization ML algorithms to optimize reaction conditions for yield, purity, and selectivity.Faster and more efficient development of scalable synthetic processes. beilstein-journals.orgresearchgate.net
De Novo Drug Design Generative models to design novel picolinamide-based molecules with desired properties.Exploration of a wider chemical space for innovative drug candidates.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical and agrochemical synthesis to minimize environmental impact. mdpi.com Future research on the synthesis of this compound will likely emphasize the development of more sustainable and environmentally friendly processes.

Exploring biocatalysis, where enzymes are used to perform specific chemical transformations, offers a promising avenue for the green synthesis of picolinamide derivatives. Enzymes can operate under mild conditions and often exhibit high selectivity, reducing the need for protecting groups and minimizing byproduct formation.

Green Chemistry PrincipleApplication in Picolinamide SynthesisEnvironmental Benefit
Use of Renewable Feedstocks Sourcing starting materials from bio-based sources.Reduced reliance on fossil fuels.
Catalysis Employing highly efficient and recyclable catalysts.Lowering activation energies and reducing waste. mdpi.com
Safer Solvents and Auxiliaries Replacing hazardous solvents with greener alternatives like water or ionic liquids.Reduced pollution and improved worker safety. rasayanjournal.co.in
Atom Economy Designing synthetic routes that maximize the incorporation of all materials into the final product.Minimization of waste.
Energy Efficiency Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption.Lower carbon footprint. mdpi.com

Design of Next-Generation Molecular Probes and Research Tools Based on the Picolinamide Structure

The picolinamide scaffold can serve as a foundation for the development of sophisticated molecular probes and research tools to investigate biological processes. By incorporating reporter groups, such as fluorescent dyes or radioisotopes, onto the this compound structure, it is possible to create probes for imaging and tracking biological targets in vitro and in vivo. utoronto.ca

For example, radiofluorinated picolinamide derivatives have been developed as diagnostic probes for the detection of melanoma. mdpi.com This demonstrates the potential for creating positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging agents based on the this compound scaffold, provided it can be targeted to a specific disease-related biomarker. nih.gov

Fluorescently labeled versions of this compound could be used in high-content screening and cellular imaging studies to visualize its subcellular localization and interaction with target proteins. The development of such probes would be invaluable for elucidating the mechanism of action of this class of compounds and for identifying new therapeutic applications.

Probe TypeDesign StrategyPotential Application
PET/SPECT Imaging Probes Incorporation of a positron-emitting (e.g., 18F) or gamma-emitting radionuclide.Non-invasive in vivo imaging of disease-related targets for diagnostics and drug development. mdpi.com
Fluorescent Probes Conjugation with a fluorescent dye.Cellular imaging, flow cytometry, and high-throughput screening assays.
Affinity-Based Probes Immobilization on a solid support for use in affinity chromatography.Identification and isolation of binding proteins and molecular targets.
Photoaffinity Probes Incorporation of a photoreactive group to enable covalent cross-linking to target proteins upon UV irradiation.Covalent labeling and identification of direct binding partners.

Q & A

Q. What stability assessment methods are recommended under varied storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products. Lyophilization improves thermal stability for long-term storage. Spectroscopic tracking (e.g., UV-Vis) identifies photodegradation pathways, guiding packaging in amber glass .

Key Methodological Takeaways:

  • Experimental Design : Use factorial design to optimize synthesis parameters and integrate computational screening to prioritize conditions .
  • Data Contradictions : Apply content analysis tools (UCINET) and replicate studies with controlled variables .
  • Safety & Scaling : Implement membrane separation technologies and AI-driven process control for sustainable scale-up.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(trifluoromethyl)picolinamide
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(trifluoromethyl)picolinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.